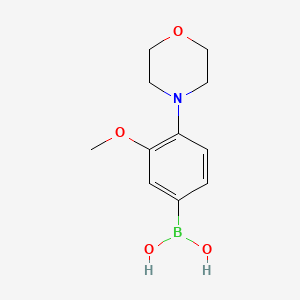

(3-Methoxy-4-morpholinophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Methoxy-4-morpholinophenyl)boronic acid is a boronic acid derivative with the molecular formula C11H16BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Methoxy-4-morpholinophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents .

化学反応の分析

Types of Reactions: (3-Methoxy-4-morpholinophenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst . This compound can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

科学的研究の応用

(3-Methoxy-4-morpholinophenyl)boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of (3-Methoxy-4-morpholinophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

4-Methoxyphenylboronic acid: Similar structure but lacks the morpholine ring.

3-Formylphenylboronic acid: Contains a formyl group instead of a methoxy group.

4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of a methoxy group.

Uniqueness: (3-Methoxy-4-morpholinophenyl)boronic acid is unique due to the presence of both a methoxy group and a morpholine ring, which can influence its reactivity and interactions in chemical reactions and biological systems.

生物活性

(3-Methoxy-4-morpholinophenyl)boronic acid, with the CAS number 1228182-92-0, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, making it a subject of interest in cancer therapy and other therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of proteins involved in critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: This compound may inhibit proteasomes and other enzymes involved in cellular signaling pathways, which is crucial for cancer cell survival.

- Receptor Modulation: It can modulate receptor activity, potentially affecting pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity:

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting critical signaling pathways.

- It has shown efficacy against several cancer types, including breast and prostate cancers, by inhibiting tumor growth and promoting cell cycle arrest.

-

Antimicrobial Properties:

- Preliminary studies suggest potential antimicrobial effects, although more research is needed to establish its efficacy against specific pathogens.

-

Anti-inflammatory Effects:

- The compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1: A study conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that treatment with this compound resulted in significant apoptosis through the activation of caspase pathways. The IC50 values were reported at concentrations ranging from 10 to 20 µM.

- Study 2: Research involving prostate cancer cells indicated that this compound inhibited cell migration and invasion, suggesting its potential role in preventing metastasis.

Research Findings

A comprehensive analysis of the compound's pharmacokinetics reveals:

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents. |

| Bioavailability | High gastrointestinal absorption; able to cross the blood-brain barrier. |

| Metabolism | Metabolized primarily via cytochrome P450 enzymes. |

| Excretion | Primarily renal excretion; further studies required for detailed kinetics. |

特性

IUPAC Name |

(3-methoxy-4-morpholin-4-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-16-11-8-9(12(14)15)2-3-10(11)13-4-6-17-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXBEBDWDXBCJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCOCC2)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。